Chlorhydrate de céritinib

Vue d'ensemble

Description

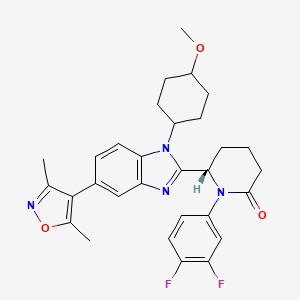

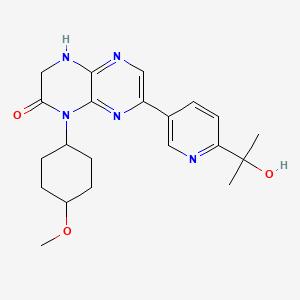

Ceritinib dihydrochloride is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) enzyme. It is primarily used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown resistance or intolerance to crizotinib . This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .

Applications De Recherche Scientifique

Ceritinib dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various enzymes.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Primarily used in the treatment of ALK-positive metastatic NSCLC.

Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies.

Mécanisme D'action

Ceritinib dihydrochloride exerts its effects by selectively inhibiting the ALK enzyme, which is involved in the development and function of nervous system tissue . In cases of NSCLC, chromosomal translocation and fusion give rise to an oncogenic form of ALK that drives cancer progression . By inhibiting this mutated enzyme, ceritinib dihydrochloride halts cancer cell proliferation and progression .

Similar Compounds:

Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.

Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.

Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .

Safety and Hazards

Orientations Futures

Ceritinib is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy . The FDA approved ceritinib in April 2014 due to a surprisingly high response rate (56%) towards crizotinib-resistant tumours and has designated it with orphan drug status .

Analyse Biochimique

Biochemical Properties

Ceritinib dihydrochloride is a selective, orally bioavailable, and ATP-competitive ALK tyrosine kinase inhibitor . It also inhibits IGF-1R, InsR, and STK22D . It exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells .

Cellular Effects

Ceritinib dihydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the autophosphorylation of ALK and the ALK-mediated phosphorylation of the downstream signaling protein STAT3 . This inhibition results in the reduction of proliferation of ALK-dependent cancer cells .

Molecular Mechanism

The molecular mechanism of Ceritinib dihydrochloride involves its potent inhibition of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the pathogenesis of non-small cell lung cancer . It selectively and potently inhibits ALK, thus acting to inhibit the mutated enzyme and stop cell proliferation, ultimately halting cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, Ceritinib dihydrochloride has shown a significant inhibitory effect on ATP hydrolysis in triple negative breast cancer and melanoma cells with high native expression of CD39 . This indicates that Ceritinib dihydrochloride has a robust long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

Ceritinib dihydrochloride is involved in the metabolic pathway of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase . It inhibits ALK, thus disrupting the metabolic pathway that contributes to carcinogenesis .

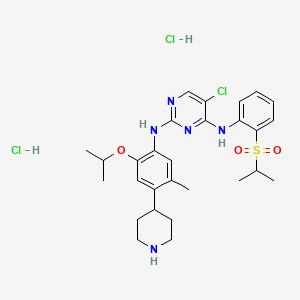

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ceritinib dihydrochloride is synthesized through a multi-step process involving several key intermediates. One of the primary synthetic routes involves the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperature . The process also includes pH modification during the cooling crystallization of ceritinib dihydrochloride solution, which results in the formation of various polymorphs .

Industrial Production Methods: In industrial settings, ceritinib dihydrochloride is produced through batch crystallization processes. The crystallization behavior is optimized by modifying the pH and using different solvent systems such as ethanol-water and acetone-water . The acetone-water system, in particular, produces pure form A, which has larger crystals and is more suitable for further studies .

Analyse Des Réactions Chimiques

Types of Reactions: Ceritinib dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of ceritinib dihydrochloride.

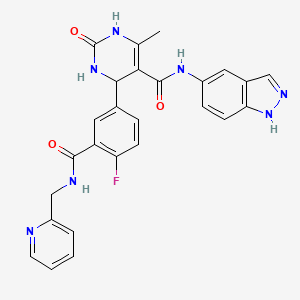

Propriétés

IUPAC Name |

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJOPLFICTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1380575-43-8 | |

| Record name | Ceritinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERITINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?

A: The crystallization of active pharmaceutical ingredients (APIs) like Ceritinib Dihydrochloride can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a Ceritinib Dihydrochloride solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].

Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?

A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

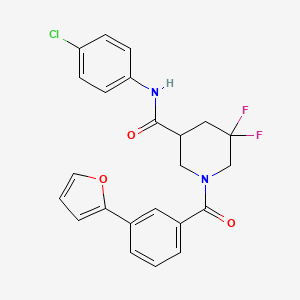

![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)